セフプロジル

概要

説明

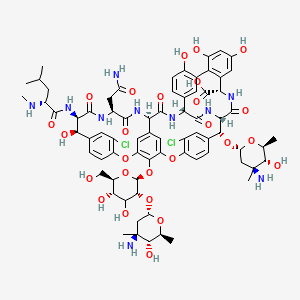

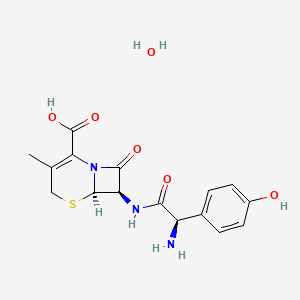

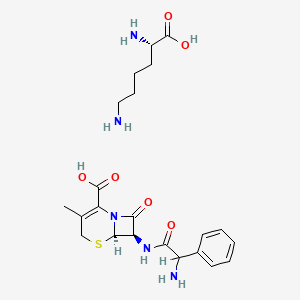

Cefprozil is a second-generation cephalosporin antibiotic that was originally discovered in 1983 and approved for medical use in 1992 . It is commonly used to treat a variety of bacterial infections, including pharyngitis, tonsillitis, ear infections, acute sinusitis, bacterial exacerbation of chronic bronchitis, and skin and skin structure infections . Cefprozil is available in both tablet and liquid suspension forms .

科学的研究の応用

Cefprozil has a broad range of applications in scientific research:

Chemistry: It is studied for its chemical properties and synthesis methods.

Biology: Research focuses on its interaction with bacterial cells and its efficacy against various bacterial strains.

Medicine: Cefprozil is extensively used to treat bacterial infections, and research continues on its effectiveness and resistance patterns.

Industry: The pharmaceutical industry utilizes cefprozil in the production of antibiotics for clinical use

作用機序

Target of Action

Cefprozil, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

Cefprozil inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .

Pharmacokinetics

Cefprozil exhibits linear pharmacokinetics relative to dose size . After oral administration of a 500 mg dose, maximal plasma concentrations of approximately 10 mg/L are achieved 1-2 hours post-administration . Approximately 94% of the dose is absorbed, and 60%-70% is excreted in the urine as unchanged drug . The half-life of Cefprozil is approximately 1.3 hours .

Result of Action

The primary result of Cefprozil’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefprozil causes bacterial cell lysis and death . This results in the clearance of bacterial infections, including pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .

Action Environment

Cefprozil is an oral second-generation semi-synthetic cephalosporin, possessing a broad spectrum of antimicrobial activity . It is used in various environments to treat a range of bacterial infections. The efficacy and stability of Cefprozil can be influenced by factors such as the presence of other medications, patient’s health status, and specific characteristics of the infection site. For instance, Cefprozil has been shown to be effective under both fasted and fed conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefprozil interacts with enzymes like transpeptidases, which are crucial for cross-linking peptidoglycan chains in the bacterial cell wall .

Cellular Effects

Cefprozil exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, cefprozil prevents bacteria from maintaining their structural integrity, leading to cell death . This antibiotic does not significantly affect human cells as they lack cell walls, making it a targeted treatment for bacterial infections .

Molecular Mechanism

At the molecular level, cefprozil binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual cell lysis . Cefprozil’s bactericidal action is primarily due to its ability to interfere with cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, cefprozil has shown stability and effectiveness over time. It is absorbed well when administered orally, with a bioavailability of approximately 95% . The half-life of cefprozil is around 1.3 hours, and it is primarily excreted unchanged in the urine . Long-term studies have shown that cefprozil maintains its antibacterial activity without significant degradation . Resistance can develop over time, necessitating careful monitoring and appropriate use .

Dosage Effects in Animal Models

In animal models, cefprozil has been studied for its dosage effects. Single doses of up to 5000 mg/kg in rats and mice did not result in mortality or significant toxicity . Higher doses in cynomolgus monkeys caused diarrhea and loss of appetite . The therapeutic dosage range for cefprozil varies depending on the type and severity of the infection, with typical doses ranging from 250 mg to 500 mg administered twice daily .

Metabolic Pathways

Cefprozil is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, and its elimination is mainly through renal excretion . The drug’s pharmacokinetics suggest that it is efficiently cleared from the body, with a steady-state volume of distribution of approximately 0.23 L/kg .

Transport and Distribution

Cefprozil is well-absorbed when administered orally, with peak plasma concentrations reached within 1.5 hours . It is distributed throughout the body, with a protein binding rate of approximately 36% . The drug is primarily localized in the extracellular fluid, where it exerts its antibacterial effects . Cefprozil’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and fluids effectively .

Subcellular Localization

Cefprozil does not target specific subcellular compartments within bacterial cells but rather acts on the bacterial cell wall . Its primary site of action is the bacterial cell membrane, where it binds to penicillin-binding proteins . This binding inhibits cell wall synthesis, leading to cell lysis and death . Cefprozil’s activity is not dependent on subcellular localization but rather on its ability to reach and bind to its target proteins within the bacterial cell wall .

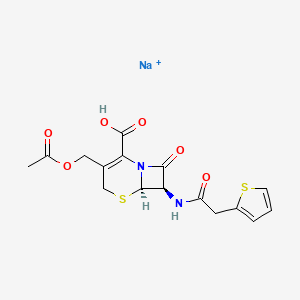

準備方法

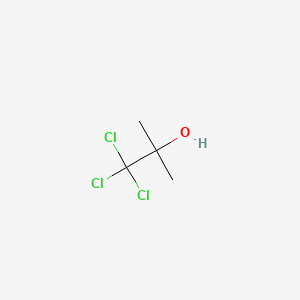

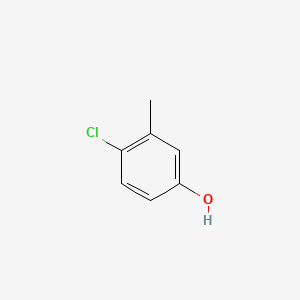

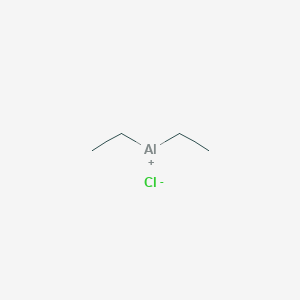

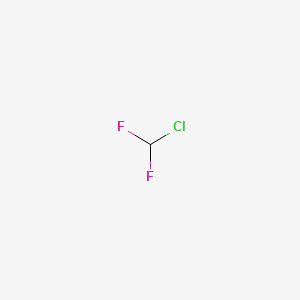

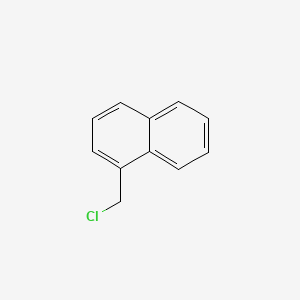

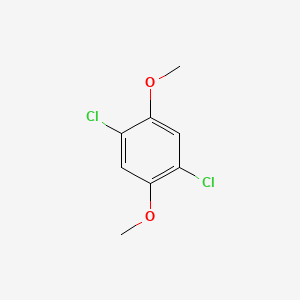

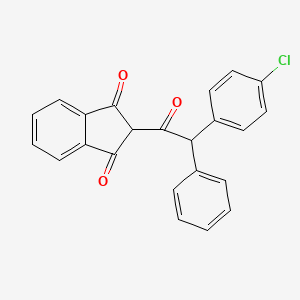

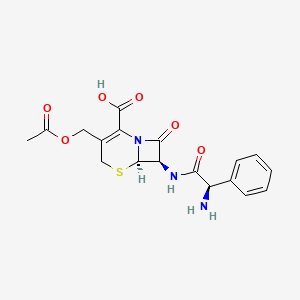

Synthetic Routes and Reaction Conditions: The synthesis of cefprozil involves several key steps. Initially, the allylic chloride intermediate is displaced with triphenylphosphine to form a phosphonium salt. This salt is then converted to its ylide, which undergoes condensation with acetaldehyde to produce the vinyl derivative. Finally, deprotection steps yield cefprozil .

Industrial Production Methods: Industrial production of cefprozil focuses on enhancing the stability of the compound, which is sensitive to heat and moisture. A method involving cold-process dry pelletization is used, where the pressing roller is cooled through water circulation to prevent the material from contacting moisture or high temperatures .

化学反応の分析

Types of Reactions: Cefprozil undergoes various chemical reactions, including:

Oxidation: Cefprozil can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

Reduction: Reduction reactions are less common for cefprozil.

Substitution: Substitution reactions, particularly involving the beta-lactam ring, are significant in the synthesis and modification of cefprozil.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents may be used.

Reduction: Reducing agents are less commonly used.

Substitution: Reagents like triphenylphosphine and acetaldehyde are used in the synthesis.

Major Products: The major product formed from these reactions is cefprozil itself, with various intermediates formed during the synthesis process .

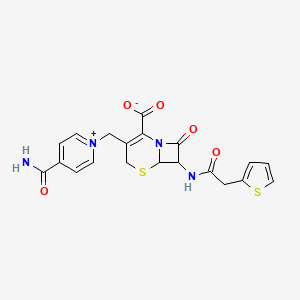

類似化合物との比較

Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.

Cefaclor: Also a second-generation cephalosporin, used for similar infections.

Cefotetan: A second-generation cephalosporin with a broader spectrum of activity against anaerobes.

Uniqueness of Cefprozil: Cefprozil is unique due to its high oral bioavailability and its effectiveness against a wide range of bacterial infections. It is particularly noted for its stability and efficacy in treating respiratory tract infections and skin infections .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Cefprozil involves the conversion of 7-aminocephalosporanic acid to the final product via a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "Chloroacetyl chloride", "Triethylamine", "Tetra-n-butylammonium fluoride", "Methanol", "Acetic anhydride", "Hydrogen peroxide", "Sodium hydroxide", "Cefaclor" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with chloroacetyl chloride and triethylamine to form the intermediate, 7-(2-chloroacetamido)cephalosporanic acid.", "The intermediate is then treated with tetra-n-butylammonium fluoride in methanol to obtain the corresponding 7-(2-hydroxyacetamido)cephalosporanic acid.", "The 7-(2-hydroxyacetamido)cephalosporanic acid is then acetylated with acetic anhydride to form 7-(2-acetoxyacetamido)cephalosporanic acid.", "The acetylated intermediate is then oxidized with hydrogen peroxide and sodium hydroxide to yield the final product, Cefprozil.", "Cefprozil can also be synthesized from Cefaclor via a similar series of reactions, starting with the conversion of Cefaclor to 7-aminocephalosporanic acid." ] } | |

| Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |

CAS番号 |

92665-29-7 |

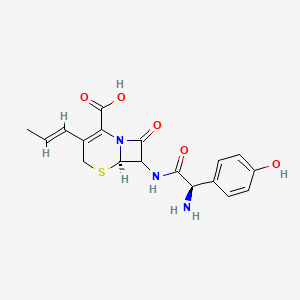

分子式 |

C18H19N3O5S |

分子量 |

389.4 g/mol |

IUPAC名 |

(6S,7S)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m0/s1 |

InChIキー |

WDLWHQDACQUCJR-JQAPWBFTSA-N |

異性体SMILES |

C/C=C/C1=C(N2[C@H]([C@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O |

SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |

正規SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |

外観 |

Solid powder |

melting_point |

218-225 °C |

| 92676-86-3 92665-29-7 |

|

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7-(2-amino-2-(4-hydroxyphenyl)acetamido)-3-(propenyl)-3-cephem-4-carboxylic acid monohydrate 7-(2-amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid Arzimol BMY 28100 BMY-28100 Brisoral cefprozil cefprozil monohydrate Cefzil Procef |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefprozil?

A1: Cefprozil is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Specifically, Cefprozil binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final cross-linking steps of peptidoglycan synthesis. [] This disruption weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of Cefprozil?

A2: Cefprozil has a molecular formula of C18H19N3O5S and a molecular weight of 389.43 g/mol. [, , ]

Q3: Does Cefprozil exist as different isomers?

A3: Yes, Cefprozil exists as two diastereomers, cis-Cefprozil and trans-Cefprozil. The cis isomer constitutes approximately 90% of the drug and exhibits greater antimicrobial activity compared to the trans isomer. [, , , , ]

Q4: How is Cefprozil absorbed and distributed in the body?

A4: Cefprozil is well absorbed after oral administration, with an absolute bioavailability of approximately 90%. [] The presence of food does not significantly affect the extent of absorption, although it may slightly delay the time to reach peak plasma concentration (Tmax). [, ] Cefprozil demonstrates good tissue penetration, including into skin blister fluid [], tonsillar and adenoidal tissues [], middle ear fluid [], and maxillary sinuses. []

Q5: What is the elimination half-life of Cefprozil?

A5: Cefprozil exhibits a relatively long elimination half-life of approximately 1.3 hours, which supports twice-daily dosing. [, , ] This distinguishes it from other second-generation cephalosporins like Cefaclor, which has a shorter half-life and requires more frequent dosing. [, ]

Q6: How is Cefprozil eliminated from the body?

A6: Cefprozil is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, , ] Probenecid, a drug that inhibits renal tubular secretion, has been shown to significantly decrease the renal clearance and prolong the elimination half-life of Cefprozil, indicating that tubular secretion plays a role in its elimination. []

Q7: What types of infections is Cefprozil typically used to treat?

A7: Cefprozil is commonly used to treat a variety of bacterial infections, particularly those affecting the respiratory tract, skin, and urinary tract. This includes otitis media, sinusitis, pharyngitis, tonsillitis, bronchitis, skin and skin structure infections, and urinary tract infections. [, , , ]

Q8: How does the efficacy of Cefprozil compare to other antibiotics?

A8: Clinical trials have shown that Cefprozil demonstrates comparable or superior efficacy to other commonly prescribed antibiotics for similar indications. For instance, it exhibits similar efficacy to penicillin for treating streptococcal tonsillopharyngitis [], comparable or better efficacy compared to amoxicillin/clavulanate, cefixime, and cefaclor for acute otitis media [], and improved eradication rates compared to penicillin for persistent group A beta-hemolytic streptococci pharyngeal colonization. []

Q9: Does Cefprozil have activity against penicillin-resistant Streptococcus pneumoniae?

A9: While Cefprozil exhibits good activity against penicillin-susceptible Streptococcus pneumoniae, it shows limited efficacy against penicillin-resistant strains. [, ] This highlights the importance of susceptibility testing to guide appropriate antibiotic selection.

Q10: What is the safety profile of Cefprozil?

A10: Cefprozil is generally well-tolerated, with a low incidence of adverse events. [, ]

Q11: Are there any known drug interactions with Cefprozil?

A11: Probenecid has been shown to interact with Cefprozil by inhibiting its renal tubular secretion, thereby increasing its serum concentrations and prolonging its half-life. []

Q12: Are there any known resistance mechanisms to Cefprozil?

A12: Bacteria can develop resistance to Cefprozil through mechanisms such as modification of penicillin-binding proteins, decreased permeability of the bacterial cell wall to Cefprozil, and efflux pumps that remove the antibiotic from the bacterial cell. [] Resistance to Cefprozil has been observed in some strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。